ethyl 4-ethyl-5-methyl-2-(2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)thiophene-3-carboxylate
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Overview
Description
The compound is a derivative of thiophene, which is a heterocyclic compound with a five-membered ring containing four carbon atoms and one sulfur atom . The compound also contains a benzo[b][1,4]thiazin-2-yl group, which is a type of benzothiazine, a class of organic compounds that contain a benzene ring fused to a thiazine ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The thiophene ring and the benzo[b][1,4]thiazin-2-yl group would contribute to the rigidity of the molecule, while the ethyl and methyl groups could provide some flexibility .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the thiophene ring could contribute to its aromaticity, while the ethyl and methyl groups could affect its solubility in different solvents .Scientific Research Applications
Synthesis and Characterization
- Highly Efficient Synthesis Methods : Studies highlight efficient one-pot, multi-component synthesis methods for related compounds, indicating the growing interest in developing novel synthetic routes that are environmentally friendly and yield products with potential applications in various fields, including medicinal chemistry and material science (Xiao-qing Li, Lan-zhi Wang, 2014).
- Advanced Synthesis of Pyrrolo[2,1-b]thiazol-3-one Derivatives : This research shows the reactivity of similar compounds with substituted benzaldehydes, leading to derivatives with potential for further pharmaceutical application. The structural characterization of these compounds lays the groundwork for their use in drug development (A. V. Tverdokhlebov et al., 2005).
Potential Applications in Drug Development
- Derivatives with Antimicrobial Properties : Research into the synthesis and characterization of derivatives shows potential applications in developing new antimicrobial agents. The studies focus on creating novel structures with enhanced biological activity and lower toxicity (YN Spoorthy et al., 2021).
- Investigations into Anti-inflammatory and Analgesic Activities : Some derivatives have been synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. This indicates a broad spectrum of potential therapeutic applications for related compounds in medicine (Ş. Küçükgüzel et al., 2013).
Mechanism of Action
Future Directions
properties
IUPAC Name |
ethyl 4-ethyl-5-methyl-2-[[2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetyl]amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N2O4S2/c1-4-12-10(3)31-19(17(12)20(29)30-5-2)26-16(27)9-15-18(28)25-13-8-11(21(22,23)24)6-7-14(13)32-15/h6-8,15H,4-5,9H2,1-3H3,(H,25,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXWNISAQWHETBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)OCC)NC(=O)CC2C(=O)NC3=C(S2)C=CC(=C3)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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